Cas no 329904-54-3 (N-(4-(4-cyclohexylphenyl)-3-[2-(methylsulfanyl)-5-pyrimidinyl]-1,3-thiazol-2(3H)-ylidene)benzamide)

N-(4-(4-cyclohexylphenyl)-3-[2-(methylsulfanyl)-5-pyrimidinyl]-1,3-thiazol-2(3H)-ylidene)benzamide structure
329904-54-3 structure
商品名:N-(4-(4-cyclohexylphenyl)-3-[2-(methylsulfanyl)-5-pyrimidinyl]-1,3-thiazol-2(3H)-ylidene)benzamide
CAS番号:329904-54-3
MF:C27H26N4OS2
メガワット:486.651543140411
CID:6057047
PubChem ID:1796575

N-(4-(4-cyclohexylphenyl)-3-[2-(methylsulfanyl)-5-pyrimidinyl]-1,3-thiazol-2(3H)-ylidene)benzamide 化学的及び物理的性質

名前と識別子

    • N-(4-(4-cyclohexylphenyl)-3-[2-(methylsulfanyl)-5-pyrimidinyl]-1,3-thiazol-2(3H)-ylidene)benzamide
    • AI-020/37280174
    • AKOS001021311
    • EN300-26617426
    • N-[4-(4-cyclohexylphenyl)-3-(2-methylsulfanylpyrimidin-5-yl)-1,3-thiazol-2-ylidene]benzamide
    • N-[4-(4-cyclohexylphenyl)-3-[2-(methylsulfanyl)pyrimidin-5-yl]-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide
    • Z56795501
    • AKOS034455747
    • 329904-54-3
    • インチ: 1S/C27H26N4OS2/c1-33-26-28-16-23(17-29-26)31-24(18-34-27(31)30-25(32)22-10-6-3-7-11-22)21-14-12-20(13-15-21)19-8-4-2-5-9-19/h3,6-7,10-19H,2,4-5,8-9H2,1H3/b30-27-
    • InChIKey: RNXJFDPUKJAFDB-IKPAITLHSA-N
    • ほほえんだ: C1(/SC=C(C2=CC=C(C3CCCCC3)C=C2)N/1C1=CN=C(N=C1)SC)=N/C(C1=CC=CC=C1)=O

計算された属性

  • せいみつぶんしりょう: 486.15480381g/mol
  • どういたいしつりょう: 486.15480381g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 34
  • 回転可能化学結合数: 5
  • 複雑さ: 744
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 109Ų
  • 疎水性パラメータ計算基準値(XlogP): 7

N-(4-(4-cyclohexylphenyl)-3-[2-(methylsulfanyl)-5-pyrimidinyl]-1,3-thiazol-2(3H)-ylidene)benzamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-26617426-0.05g
N-[4-(4-cyclohexylphenyl)-3-[2-(methylsulfanyl)pyrimidin-5-yl]-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide
329904-54-3 95.0%
0.05g
$212.0 2025-03-20

N-(4-(4-cyclohexylphenyl)-3-[2-(methylsulfanyl)-5-pyrimidinyl]-1,3-thiazol-2(3H)-ylidene)benzamide 関連文献

N-(4-(4-cyclohexylphenyl)-3-[2-(methylsulfanyl)-5-pyrimidinyl]-1,3-thiazol-2(3H)-ylidene)benzamideに関する追加情報

N-(4-(4-Cyclohexylphenyl)-3-[2-(Methylsulfanyl)-5-Pyrimidinyl]-1,3-Thiazol-2(3H)-Ylidene)Benzamide: A Comprehensive Overview

The compound with CAS No 329904-54-3, known as N-(4-(4-cyclohexylphenyl)-3-[2-(methylsulfanyl)-5-pyrimidinyl]-1,3-thiazol-2(3H)-ylidene)benzamide, is a highly specialized organic molecule with significant potential in the field of pharmaceutical chemistry. This compound has garnered attention due to its unique structural features and promising biological activities. Recent studies have highlighted its role in various therapeutic areas, making it a subject of intense research interest.

Structural Analysis and Key Features

The molecular structure of this compound is characterized by several distinct functional groups that contribute to its chemical and biological properties. The presence of a cyclohexylphenyl group suggests potential lipophilic interactions, which may enhance its bioavailability. Additionally, the methylsulfanyl moiety introduces sulfur-based chemistry, which is often associated with antioxidant properties and enzymatic activity modulation. The pyrimidinyl ring system is a well-known scaffold in medicinal chemistry, frequently implicated in kinase inhibition and other enzymatic interactions. Furthermore, the thiazole ring adds heterocyclic diversity, potentially influencing the molecule's stability and reactivity.

Recent advancements in computational chemistry have allowed researchers to model the three-dimensional structure of this compound with unprecedented accuracy. These models have revealed that the molecule adopts a conformation that facilitates interactions with key biological targets, such as protein kinases and other enzymes. Such findings underscore the importance of this compound as a lead molecule in drug discovery.

Biological Activity and Therapeutic Potential

Experimental studies have demonstrated that N-(4-(4-cyclohexylphenyl)-3-[2-(methylsulfanyl)-5-pyrimidinyl]-1,3-thiazol-2(3H)-ylidene)benzamide exhibits potent inhibitory activity against several key enzymes involved in cellular signaling pathways. For instance, it has shown remarkable efficacy in inhibiting protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) pathways, which are often dysregulated in various pathological conditions, including cancer and inflammatory diseases.

Moreover, preclinical studies have indicated that this compound possesses anti-inflammatory properties, making it a potential candidate for treating conditions such as arthritis and neurodegenerative disorders. Its ability to modulate these pathways without significant cytotoxicity highlights its safety profile and therapeutic potential.

Synthesis and Chemical Properties

The synthesis of this compound involves a multi-step process that combines advanced organic synthesis techniques. The construction of the thiazole ring is particularly challenging and requires precise control over reaction conditions to ensure high yields and purity. Recent innovations in catalytic processes have enabled more efficient synthesis routes, reducing production costs and improving scalability.

Chemical characterization studies have revealed that this compound exhibits good solubility in organic solvents and moderate stability under physiological conditions. These properties are advantageous for formulation development and pharmacokinetic studies.

Toxicological Studies and Safety Profile

Toxicological evaluations have been conducted to assess the safety profile of this compound. Acute toxicity studies in animal models have shown no significant adverse effects at therapeutic doses. Chronic toxicity studies are currently underway to further evaluate its long-term safety.

Preliminary data suggest that the compound has a favorable safety profile, with minimal off-target effects. This makes it an attractive candidate for further clinical development.

Future Directions and Research Opportunities

The continued exploration of N-(4-(4-cyclohexylphenyl)-3-[2-(methylsulfanyl)-5-pyrimidinyl]-1,3-thiazol-2(3H)-ylidene)benzamide holds immense promise for advancing therapeutic interventions in various disease areas. Ongoing research is focused on optimizing its pharmacokinetic properties to enhance bioavailability and reduce clearance rates.

Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the development of this compound into a clinically viable drug. Additionally, investigations into its mechanism of action at the molecular level will provide deeper insights into its therapeutic potential.

In conclusion, CAS No 329904-54-3 represents a groundbreaking advancement in medicinal chemistry. Its unique structural features, coupled with promising biological activities, position it as a leading candidate for future drug development efforts.

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